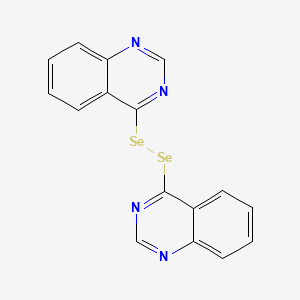

1,2-Di(quinazolin-4-yl)diselane

Description

Significance of Organoselenium Compounds in Contemporary Chemistry

Organoselenium compounds, which feature a carbon-selenium bond, have garnered substantial attention in various scientific domains. nih.gov Selenium's unique atomic properties, being a heavier analogue of sulfur and oxygen, impart distinct reactivity to these molecules. nih.gov While initially recognized for their role as antioxidants, the application of organoselenium compounds has expanded significantly. organic-chemistry.org Researchers are now exploring their potential as therapeutic agents, with studies demonstrating their efficacy as anticancer, antimicrobial, and antiviral agents. organic-chemistry.org The ability of selenium to participate in redox reactions is central to its biological activity and its utility in designing stimuli-responsive materials. nih.gov

The Quinazoline (B50416) Scaffold as a Fundamental Heterocyclic Framework

The quinazoline core, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation arises from its prevalence in a multitude of biologically active compounds, including over 150 naturally occurring alkaloids. nih.gov The structural versatility of the quinazoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. researchgate.net Consequently, quinazoline derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and anticonvulsant agents, among others. researchgate.net Several FDA-approved drugs incorporate the quinazoline moiety, underscoring its therapeutic relevance.

Overview of Diselenide Linkages in Molecular Design

The diselenide bond (Se-Se) is a key functional group that offers dynamic capabilities in molecular design. A notable characteristic of the diselenide bond is its redox-responsive nature. It can be cleaved under both reducing and oxidizing conditions, a property that is being harnessed for the development of smart drug delivery systems. Compared to the more commonly studied disulfide (S-S) bond, the diselenide bond possesses a lower bond energy, making it more sensitive to cleavage in response to physiological triggers like elevated levels of glutathione (B108866) (GSH) or reactive oxygen species (ROS) found in tumor microenvironments. This heightened sensitivity allows for more precise and controlled release of therapeutic cargo.

Structure

2D Structure

Propriétés

Formule moléculaire |

C16H10N4Se2 |

|---|---|

Poids moléculaire |

416.2 g/mol |

Nom IUPAC |

4-(quinazolin-4-yldiselanyl)quinazoline |

InChI |

InChI=1S/C16H10N4Se2/c1-3-7-13-11(5-1)15(19-9-17-13)21-22-16-12-6-2-4-8-14(12)18-10-20-16/h1-10H |

Clé InChI |

NASQFKMXRICGJG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=NC=N2)[Se][Se]C3=NC=NC4=CC=CC=C43 |

Synonymes |

1,2-di(quinazolin-4-yl)diselane LG003 compound |

Origine du produit |

United States |

Research Landscape and Scope for 1,2 Di Quinazolin 4 Yl Diselane Investigations

Direct Synthesis Routes to this compound

The primary route for the synthesis of this compound involves the reaction of a suitably substituted quinazoline precursor with a selenium-transfer reagent. A key strategy in this regard is the utilization of 4-chloroquinazoline (B184009) derivatives, which provide a reactive site for nucleophilic substitution by a diselenide source.

Reaction of Substituted 4-Chloroquinazolines with Diselenide Sources

The synthesis of related diselenide compounds has been achieved through the oxidation of selenoxo-tetrahydro-quinazolinones. nih.gov This suggests a plausible pathway for the formation of this compound from a corresponding selenoxoquinazoline precursor. The direct reaction of 4-chloroquinazoline with a diselenide nucleophile, such as sodium diselenide (Na₂Se₂), represents a more direct approach. This method, while not explicitly detailed for this specific compound in the provided context, is a common strategy in organoselenium chemistry for the introduction of a diselenide linkage.

The reaction mechanism would likely proceed via a nucleophilic aromatic substitution (SNAr) pathway, where the diselenide anion attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride ion. The reaction would necessitate the use of two equivalents of the 4-chloroquinazoline precursor for every equivalent of the diselenide source to form the symmetrical this compound.

Optimization of Reaction Conditions for Diselenide Formation

The efficiency and yield of the diselenide synthesis are highly dependent on the reaction conditions. Key parameters that require careful optimization include the solvent system, reaction temperature, and duration.

The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. For reactions involving charged nucleophiles like diselenide anions, polar aprotic solvents are generally preferred. A study on the synthesis of 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones utilized ethanol (B145695) as the solvent. nih.gov Other common solvents in similar syntheses include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are effective in dissolving heterocyclic compounds and supporting nucleophilic substitution reactions. rsc.orgnih.gov The selection of the optimal solvent would require experimental evaluation to maximize the yield and minimize side reactions.

The reaction temperature and duration are interdependent parameters that significantly influence the rate of reaction and the formation of byproducts. Nucleophilic aromatic substitution reactions on chloroquinazolines often require elevated temperatures to proceed at a reasonable rate. For instance, the synthesis of certain quinazolin-4(1H)-ones is carried out at 90 °C for 12 hours. rsc.org In the case of the synthesis of 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones, the reaction was conducted under reflux in ethanol. nih.gov The optimal temperature for the synthesis of this compound would need to be determined empirically, likely falling within the range of room temperature to the reflux temperature of the chosen solvent. The reaction progress would be monitored over time using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.

Once the reaction is complete, a systematic protocol is necessary to isolate and purify the target compound. A typical workup procedure involves quenching the reaction mixture, followed by extraction of the product into an organic solvent. rsc.org In the synthesis of related quinazolinone derivatives, the reaction mixture was extracted with ethyl acetate (B1210297), and the organic phase was washed with brine and dried over anhydrous sodium sulfate. rsc.org The crude product is then purified, commonly by column chromatography on silica (B1680970) gel. rsc.org The choice of eluent for chromatography would be determined based on the polarity of the this compound. Recrystallization from a suitable solvent system is another common method to obtain the final product in high purity. rsc.org

Precursor Synthesis and Functionalization Strategies

The accessibility and functionalization of the quinazoline precursors are crucial for the synthesis of this compound and its potential derivatives. The primary precursor, 4-chloroquinazoline, is typically synthesized from the corresponding quinazolin-4(3H)-one. researchgate.net This transformation can be achieved by reacting the quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) under reflux conditions. researchgate.net

The quinazolin-4(3H)-one itself can be synthesized from substituted anilines. nih.gov This allows for the introduction of various functional groups onto the quinazoline ring system prior to the diselenide bridge formation. This strategy opens up possibilities for creating a library of substituted this compound compounds with tailored electronic and steric properties.

Data Tables

Table 1: Summary of Potential Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale/Reference |

| Precursor | 4-Chloroquinazoline | Provides a reactive site for nucleophilic attack. researchgate.net |

| Selenium Source | Sodium Diselenide (Na₂Se₂) | A common nucleophilic diselenide reagent. |

| Solvent | Ethanol, DMF, DMSO | Polar aprotic solvents favor SNAr reactions. nih.govrsc.orgnih.gov |

| Temperature | Room Temperature to Reflux | Dependent on solvent and reactivity. nih.govrsc.org |

| Duration | Monitored by TLC | Reaction times can vary from hours to days. rsc.org |

| Purification | Column Chromatography, Recrystallization | Standard methods for purifying organic compounds. rsc.org |

Preparation of Substituted Quinazoline Intermediates

The synthesis of the necessary quinazoline precursors is a critical preliminary step. A common and effective method involves the preparation of substituted 4-chloroquinazolines. This is typically achieved by treating the corresponding quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂), often under reflux conditions. The quinazolin-4(3H)-ones themselves are accessible from readily available starting materials.

For instance, substituted 2-aminobenzoic acids (anthranilic acids) can be reacted with formamidine (B1211174) acetate in formamide (B127407) at elevated temperatures to yield the respective quinazolin-4(3H)-one. This cyclization reaction is a foundational method for constructing the quinazoline ring system. The choice of substituents on the initial anthranilic acid dictates the substitution pattern on the final quinazoline product, allowing for the synthesis of a diverse range of intermediates.

Role of Anthranilic Acid Derivatives in Quinazoline Ring Construction

Anthranilic acid and its derivatives are pivotal in the formation of the quinazoline ring. The presence of both an amino group and a carboxylic acid on the same aromatic ring provides the necessary functionalities for cyclization with a one-carbon unit, typically provided by reagents like formamide or formamidine. This reaction, known as the Niementowski quinazoline synthesis, is a cornerstone in the preparation of quinazolin-4(3H)-ones.

The versatility of this approach is enhanced by the commercial availability of a wide array of substituted anthranilic acids. This allows for the introduction of various functional groups onto the benzene (B151609) ring portion of the quinazoline system, which can, in turn, influence the properties and reactivity of the final this compound product.

Analysis of Reaction Efficiency and Determinants of Yields

The efficiency of the synthesis of this compound is contingent upon several factors, primarily related to the formation of the diselenide bond. A key synthetic strategy involves the reaction of a substituted 4-chloroquinazoline with a selenium-transfer reagent.

A reported method for the synthesis of related diquinazoline diselenide compounds involves the use of sodium diselenide (Na₂Se₂) as the selenium source. rsc.org In this procedure, substituted 4-chloroquinazolines are reacted with Na₂Se₂ to afford the target diquinazoline diselenides. The yields of these reactions can be influenced by the nature of the substituents on the quinazoline ring.

| Substituent on Quinazoline Ring | Reported Yield of Diquinazoline Diselenide |

| Hydrogen | Good |

| Methyl | Good |

| Methoxy | Moderate |

| Chloro | Good |

This table is a generalized representation based on findings for similar compounds and may not reflect the exact yields for this compound itself.

Steric and Electronic Effects on Diselenide Formation

The formation of the C-Se bond in the synthesis of this compound is subject to both steric and electronic effects.

Steric Effects: The spatial arrangement of atoms near the reaction center can significantly impact the reaction rate and yield. Bulky substituents on the quinazoline ring, particularly at positions close to the C-4 carbon, could hinder the approach of the selenium nucleophile, potentially leading to lower yields or requiring more forcing reaction conditions.

Electronic Effects: The electronic nature of the substituents on the quinazoline ring plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the C-4 carbon in the 4-chloroquinazoline precursor, making it more susceptible to nucleophilic attack by the diselenide anion. Conversely, electron-donating groups may decrease the reactivity of the substrate. Studies on related systems have shown that the presence of electron-withdrawing groups on aryl halides can lead to higher yields in the synthesis of diaryl diselenides. mdpi.com

Comparative Analysis with Analogous Dichalcogenide Synthesis

The synthesis of this compound can be compared with the preparation of its sulfur (dithiane) and tellurium (ditellurane) analogues. The general approach of reacting a 4-haloquinazoline with a dichalcogenide nucleophile (Na₂S₂, Na₂Se₂, Na₂Te₂) is applicable across the series. However, the reactivity and stability of the starting materials and products vary significantly.

The bond strength between carbon and the chalcogen atom decreases down the group (C-S > C-Se > C-Te). nasa.gov This trend suggests that the formation of the C-Se bond might be slower than the C-S bond but faster than the C-Te bond under similar conditions.

In terms of stability, diaryl diselenides are generally more stable than the corresponding ditellurides, which can be prone to decomposition to elemental tellurium. nasa.gov Diaryl disulfides are typically the most stable among the three. The thermal stability of dichalcogenides also follows the trend S > Se > Te. researchgate.net This implies that the synthesis and handling of the ditellurane analogue would require more stringent conditions to prevent degradation.

| Dichalcogenide | Relative Bond Strength (C-X) | Relative Stability |

| Dithiane (X=S) | Strongest | Most Stable |

| Diselane (B1234466) (X=Se) | Intermediate | Intermediate |

| Ditellurane (X=Te) | Weakest | Least Stable |

Characterization and Management of Reaction By-products

The synthesis of this compound can be accompanied by the formation of by-products. In reactions involving sodium diselenide, the formation of elemental selenium (as red selenium) can be observed, indicating potential disproportionation or side reactions.

Furthermore, incomplete reaction can lead to the presence of the starting 4-chloroquinazoline or the corresponding quinazolin-4(3H)-one if the initial chlorination was not complete. In some cases, the formation of monoselenides (quinazolin-4-yl-selenide) could also be a potential by-product, arising from the cleavage of the diselenide bond and subsequent reaction.

Purification of the final product typically involves chromatographic techniques to separate the desired diselenide from these potential impurities. Careful monitoring of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial for optimizing reaction conditions to minimize by-product formation.

Alternative Synthetic Approaches to Diselenide Linkages

Beyond the reaction of a halo-heterocycle with a diselenide salt, other methods for the formation of diselenide bonds can be considered for the synthesis of this compound.

One alternative involves the synthesis of a 4-selenoquinazoline intermediate, which can then be oxidized to form the diselenide. For example, a 4-quinazolinylselenol could be generated in situ and subsequently oxidized by air or a mild oxidizing agent to yield the diselenide. However, the synthesis and handling of selenols can be challenging due to their odor and toxicity.

Another approach could involve the reaction of a lithiated quinazoline derivative with elemental selenium. Ortho-lithiation of a suitable quinazoline precursor, followed by quenching with selenium powder and subsequent air oxidation, is a known method for the synthesis of diaryl diselenides. This method offers a different strategic approach to the target molecule, potentially avoiding the need for a 4-haloquinazoline intermediate.

Transition metal-catalyzed cross-coupling reactions are also powerful tools for the formation of C-Se bonds. A potential, though less direct, route could involve the palladium- or copper-catalyzed coupling of a suitable quinazoline derivative with a selenium source.

Oxidative Cyclization Pathways for Selenoxo-Quinazolinone Derivatives

The most direct and established route to this compound involves the oxidative dimerization of 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone derivatives. This transformation relies on the inherent reactivity of the selenium atom in the selenocarbonyl group, which is susceptible to oxidation, leading to the formation of a stable diselenide linkage.

A practical and efficient method for preparing the necessary 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone precursors involves the cyclization reaction between methyl anthranilate and various isoselenocyanates. rsc.orgnih.gov These precursors can then be readily oxidized to the corresponding diselenides. rsc.orgnih.gov

Mechanism of Oxidative Coupling in Diselenide Synthesis

The mechanism of oxidative coupling of 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones to form this compound is believed to proceed through a pathway analogous to that of their sulfur counterparts. The process is initiated by the oxidation of the selenocarbonyl group (C=Se) to a more reactive species.

While detailed mechanistic studies for this specific quinazolinone system are not extensively documented, the general mechanism for the oxidation of selenoamides and selenoureas to diselenides provides a plausible model. This typically involves the following steps:

Initial Oxidation: The selenium atom of the selenoxo-quinazolinone is oxidized by an oxidizing agent. In the case of hydrogen peroxide, this could lead to the formation of a selenenic acid intermediate (R-SeOH).

Condensation: Two molecules of the selenenic acid intermediate can then condense, eliminating a molecule of water to form a seleninic anhydride-like species (R-Se-O-Se-R).

Reductive Elimination: This intermediate is unstable and undergoes reductive elimination to form the stable diselenide bond (R-Se-Se-R) and release an oxygen species.

Alternatively, the reaction could proceed via a radical mechanism, particularly under aerobic conditions, where single electron transfer processes could lead to the formation of selenium-centered radicals that subsequently dimerize.

Oxidants and Catalysts in Selenoxo-Quinazolinone Transformations

Several oxidizing agents have been shown to be effective in the conversion of 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones to 1,2-Di(quinazolin-4-yl)diselanes.

Hydrogen Peroxide (H₂O₂): This is a commonly used, mild, and effective oxidant for this transformation. The reaction is typically carried out in a suitable solvent, leading to good yields of the desired diselenide. rsc.orgnih.gov

Aerobic Oxidation: The formation of the diselenide has also been observed to occur via aerobic oxidation. rsc.org This suggests that atmospheric oxygen can act as the oxidant, likely proceeding through a radical-mediated pathway. This method is particularly attractive from a green chemistry perspective as it avoids the use of potentially hazardous reagents.

While the use of specific catalysts for this particular transformation is not extensively reported in the literature, the field of oxidative coupling reactions is vast. It is conceivable that various metal and organocatalysts could be employed to facilitate this reaction, potentially under milder conditions or with improved efficiency.

Table 1: Synthesis of 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone Derivatives

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) | Ref. |

| 1 | Methyl anthranilate | Phenyl isoselenocyanate | 2-Selenoxo-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone | 85 | rsc.org |

| 2 | Methyl anthranilate | Benzyl isoselenocyanate | 3-Benzyl-2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone | 82 | rsc.org |

| 3 | Methyl anthranilate | Ethyl isoselenocyanate | 3-Ethyl-2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone | 78 | rsc.org |

Photochemical and Radical-Mediated Diselenide Bond Formation

Emerging synthetic strategies are exploring the use of light to initiate the formation of diselenide bonds, offering potentially milder and more controlled reaction conditions compared to traditional oxidative methods. These photochemical approaches often proceed through radical intermediates.

Visible-Light-Driven Strategies in Dichalcogenide Synthesis

Visible-light-mediated synthesis has gained significant traction as a green and powerful tool in organic chemistry. mdpi.com In the context of diselenide synthesis, visible light can be used to promote the homolytic cleavage of the Se-Se bond in a diselenide precursor, generating selenium-centered radicals. mdpi.com These radicals can then participate in various downstream reactions.

While a direct visible-light-driven synthesis of this compound from its selenoxo precursor has not been explicitly detailed, the general principles are applicable. Such a strategy would likely involve the irradiation of the 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone in the presence of a suitable photosensitizer or under conditions that facilitate direct excitation of the selenocarbonyl group. This would generate a selenium-centered radical that could then dimerize to form the diselenide. The reaction often proceeds without the need for external additives or catalysts, making it an environmentally friendly approach. mdpi.com

Investigation of Radical Intermediates and Reaction Pathways

The formation of diselenides through radical pathways is a well-established concept in selenium chemistry. The intermediacy of selenium-centered radicals in photochemical reactions can be inferred through various experimental techniques, such as the use of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which would quench the reaction if radicals are involved. mdpi.com

In a hypothetical photochemical synthesis of this compound, the reaction pathway would likely involve the following steps:

Photoexcitation: The 2-selenoxo-quinazolinone absorbs light, leading to an excited state.

Radical Formation: The excited molecule undergoes a transformation, possibly involving hydrogen atom abstraction from the solvent or another molecule, to generate a selenium-centered radical.

Dimerization: Two of these selenium-centered radicals then combine to form the stable Se-Se bond of the diselenide product.

The investigation of these radical intermediates and the elucidation of the precise reaction pathways are crucial for optimizing reaction conditions and expanding the scope of these promising photochemical methods.

Advanced Structural Elucidation and Spectroscopic Analysis Techniques

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique employed to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical percentages derived from the compound's proposed chemical formula. For 1,2-di(quinazolin-4-yl)diselane, with a presumed molecular formula of C₁₆H₁₀N₄Se₂, the theoretical elemental composition can be calculated. The close agreement between experimental and theoretical values is a primary indicator of the sample's purity and the correctness of its empirical formula.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 16 | 192.16 | 43.46 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 2.29 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 12.68 |

| Selenium | Se | 78.96 | 2 | 157.92 | 35.72 |

| Total Molecular Weight | 442.22 |

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of the quinazoline (B50416) ring system. Quinazoline derivatives typically show strong absorption bands in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which arise from the stretching vibrations of the aromatic ring. nih.gov Additionally, C-H stretching vibrations of the aromatic protons are anticipated in the range of 3100-3000 cm⁻¹. The C-N stretching vibrations within the quinazoline ring would likely appear in the 1300-1400 cm⁻¹ region. nih.gov The absence of a strong C=O absorption band around 1700 cm⁻¹ would be a key indicator that the selenium atom is attached at the 4-position, distinguishing it from quinazolin-4-one structures. nih.govacgpubs.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1635 - 1610 | C=C and C=N Stretch | Quinazoline Ring |

| 1580 - 1565 | C=C and C=N Stretch | Quinazoline Ring |

| 1520 - 1475 | C=C and C=N Stretch | Quinazoline Ring |

| 1400 - 1300 | C-N Stretch | Quinazoline Ring |

| ~500 | Se-Se Stretch | Diselenide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the number of different types of nuclei, their chemical environments, and their connectivity.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum reveals the number of distinct proton environments, the number of protons in each environment (through integration), and the connectivity between neighboring protons (through spin-spin coupling).

For this compound, the ¹H NMR spectrum is expected to show a set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinazoline rings would likely appear as multiplets due to coupling with adjacent protons. The exact chemical shifts and coupling patterns would be crucial in confirming the substitution pattern on the quinazoline rings. For instance, the proton at the C2 position of the quinazoline ring often appears as a distinct singlet in the downfield region of the spectrum.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinazoline Ring Protons | 7.0 - 9.0 | Multiplets, Doublets, Triplets |

| H-2 (Quinazoline) | ~8.5 - 9.0 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, the ¹³C NMR spectrum would show a series of signals in the aromatic region, typically between 110 and 160 ppm. The carbon atoms of the quinazoline rings would have characteristic chemical shifts. The C4 carbon, being directly attached to the electron-withdrawing selenium atom, would likely be observed at a significantly different chemical shift compared to other carbons in the ring.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Quinazoline Ring Carbons | 110 - 160 |

| C4 (attached to Se) | ~150 - 160 |

Selenium-77 (⁷⁷Se) NMR spectroscopy is a specialized technique that directly probes the selenium atoms in a molecule. The ⁷⁷Se nucleus is NMR-active (spin I = 1/2), and its chemical shift is highly sensitive to the electronic environment around the selenium atom. This makes ⁷⁷Se NMR an invaluable tool for characterizing organoselenium compounds.

For this compound, a single signal would be expected in the ⁷⁷Se NMR spectrum, as the two selenium atoms are in chemically equivalent environments. The chemical shift for diaryl diselenides typically falls within a broad range, but for diphenyl diselenide, it is around 460-480 ppm (relative to Me₂Se). rsc.orgresearchgate.net The exact chemical shift would be influenced by the electronic nature of the quinazoline rings. Factors such as solvent and temperature can also affect the ⁷⁷Se chemical shift. rsc.org

| Selenium Environment | Predicted Chemical Shift (ppm, relative to Me₂Se) |

|---|---|

| Diaryl Diselenide | 400 - 500 |

In-Depth Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of available scientific literature reveals a significant scarcity of detailed research specifically focused on the chemical compound this compound. While the quinazoline scaffold itself is a subject of extensive investigation in medicinal chemistry and materials science, this particular diselane (B1234466) derivative does not appear in publicly accessible research databases. Consequently, detailed experimental data regarding its advanced structural elucidation and spectroscopic analysis are not available.

General methodologies for the characterization of related heterocyclic and organoselenium compounds are well-established. These techniques provide a framework for how this compound could be analyzed, should it be synthesized and studied.

X-ray Diffraction Analysis for Solid-State Structure Determination

Investigation of Supramolecular Assembly and Intermolecular Interactions in Crystalline FormsThe packing of molecules in a crystal is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and other van der Waals forces.nih.govnih.govAnalysis of the crystal structure of this compound would allow for a detailed study of its supramolecular assembly, providing insights into how the molecules self-assemble in the solid state.nih.gov

While the specific data for this compound is not available, the table below illustrates the kind of information that would be generated from the analytical techniques described.

| Analytical Technique | Information Provided |

| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations for structural assignment. |

| HRMS | Precise molecular mass and confirmation of elemental composition. |

| ESI-MS | Information on molecular mass and potential non-covalent interactions. |

| Single-Crystal X-ray Diffraction | Three-dimensional molecular structure, bond lengths, and angles. |

| Supramolecular Assembly Analysis | Details on intermolecular interactions and crystal packing. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels, which in turn govern the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 1,2-di(quinazolin-4-yl)diselane, DFT calculations would be instrumental in determining its optimized three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and how it might interact with biological targets.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | [Value] a.u. | Indicates the overall stability of the molecule. |

| Dipole Moment | [Value] Debye | Provides insight into the molecule's polarity and intermolecular interactions. |

| Polarizability | [Value] a.u. | Describes how easily the electron cloud can be distorted by an electric field. |

| Se-Se Bond Length | [Value] Å | A key parameter for the stability and reactivity of the diselenide bridge. |

| C-Se Bond Length | [Value] Å | Influences the strength and nature of the link between the quinazoline (B50416) and selenium moieties. |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key predictors of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is likely to be localized on the selenium atoms and parts of the quinazoline rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would represent the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. While specific FMO data for the title compound is absent in the available literature, Table 2 presents hypothetical values that would be derived from such an analysis. The general principles of FMO analysis are widely applied to various organic molecules to understand their reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound

| Orbital | Hypothetical Energy (eV) | Significance |

|---|---|---|

| HOMO | [Value] | Energy of the highest occupied molecular orbital; relates to the ionization potential and electron-donating ability. |

| LUMO | [Value] | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | [Value] | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms in a molecule, providing a more chemically intuitive picture of atomic charges than other methods. For this compound, an NPA would reveal the partial charges on each atom. This information is invaluable for understanding electrostatic interactions, predicting sites of protonation, and rationalizing the molecule's interaction with polar solvents or biological receptors. It is expected that the nitrogen atoms in the quinazoline rings would carry negative partial charges, while the selenium atoms and adjacent carbons would have more complex charge distributions influencing the molecule's reactivity.

Density of States (DOS) spectra provide a visual representation of the number of available electronic states at each energy level. By decomposing the total DOS into contributions from individual atoms or molecular fragments (Partial DOS or PDOS), one can visualize which parts of the molecule contribute to specific molecular orbitals, including the frontier orbitals. For this compound, a DOS analysis would graphically illustrate the contributions of the quinazoline and diselenide moieties to the HOMO and LUMO, offering a more detailed understanding of the electronic structure and potential reactive sites.

Mechanistic Insights from Computational Modeling

Beyond static properties, computational chemistry can be employed to explore the dynamic processes of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, identifying intermediates, and most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate.

For this compound, a key reaction of interest would be the cleavage of the Se-Se bond, which is believed to be crucial for its biological activity. Computational studies could model the homolytic or heterolytic cleavage of this bond under various conditions (e.g., in the presence of a reducing agent). By calculating the activation energy for this process, one could predict how readily the diselenide is converted to the corresponding selenol, which is often the more reactive species. Such mechanistic studies are crucial in drug design and development. jst.go.jp

Prediction of Regioselectivity and Stereoselectivity in Synthetic Pathways

Computational chemistry plays a crucial role in predicting the outcomes of chemical reactions, particularly in complex heterocyclic systems where multiple reaction sites are available. The synthesis of this compound would likely involve the formation of the quinazoline rings and the introduction of the diselenide bridge. Predicting the regioselectivity—the specific position of bond formation—is critical for an efficient synthetic strategy.

For instance, in the synthesis of substituted quinazolines, computational models can be employed to determine the most likely site of electrophilic or nucleophilic attack. nih.gov Density Functional Theory (DFT) calculations can be used to map the electron density distribution within the precursor molecules, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information helps in predicting how different reagents will interact and which reaction pathway is energetically more favorable.

While specific computational studies on the synthesis of this compound are not extensively documented in the literature, the principles of using computational tools for predicting site- and regioselectivity in organic reactions are well-established. rsc.org These methods can be applied to potential synthetic routes for this compound. For example, in a hypothetical synthesis starting from a substituted anthranilic acid derivative, computational analysis could predict the most likely cyclization pattern to form the quinazoline core.

The following table illustrates a hypothetical application of computational methods in predicting the regioselectivity of a key synthetic step for a quinazoline derivative.

| Reactive Site | Calculated Fukui Function (f-) | Predicted Site for Electrophilic Attack |

| N1 | 0.25 | Less Likely |

| C2 | 0.15 | Unlikely |

| N3 | 0.35 | Most Likely |

| C4 | 0.20 | Less Likely |

This table represents hypothetical data to illustrate the concept.

Stereoselectivity, the preferential formation of one stereoisomer over another, might be less of a concern for the core structure of this compound itself, unless chiral centers are introduced in the substituents. However, the conformation of the diselenide bridge (the C-Se-Se-C dihedral angle) is a key stereochemical feature that can be predicted using computational methods.

Non-Covalent Interactions in Organoselenium Chemistry

Non-covalent interactions are fundamental in determining the three-dimensional structure, crystal packing, and ultimately the material properties of organoselenium compounds. youtube.comyoutube.com For this compound, these interactions are expected to be particularly significant due to the presence of selenium atoms and the aromatic quinazoline rings.

Chalcogen Bonding (ChB) Phenomena and Their Implications

Chalcogen bonding is a specific type of non-covalent interaction involving a Group 16 element (like selenium) acting as an electrophilic species. This interaction is analogous to the more well-known halogen bonding. The selenium atoms in the diselenide bridge of this compound can participate in chalcogen bonds, where they interact with electron-rich atoms such as nitrogen or oxygen from neighboring molecules.

These interactions arise from the anisotropic distribution of electron density around the selenium atom. A region of positive electrostatic potential, known as a σ-hole, can form along the extension of the covalent bonds to selenium. This σ-hole can then interact favorably with a nucleophilic region on an adjacent molecule. In diselenides, stronger chalcogen bonding interactions are typically found along the extension of the Se-Se bond. nih.gov

The presence and strength of chalcogen bonding can have significant implications for the solid-state structure and properties of this compound. These directional interactions can influence the crystal packing, leading to specific supramolecular architectures. The strength of these bonds can be tuned by the electronic nature of the substituents on the quinazoline rings.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

π-π Stacking: The planar quinazoline rings can stack on top of each other, leading to stabilizing π-π interactions. These are crucial in the formation of one-dimensional stacks or other ordered arrangements in the crystal lattice.

Hydrogen Bonding: If any N-H groups are present in the quinazoline rings (in the case of quinazolinone tautomers), they can act as hydrogen bond donors, interacting with nitrogen atoms or other hydrogen bond acceptors in neighboring molecules.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to visualize and quantify these weak interactions. These analyses can reveal the intricate network of interactions that govern the crystal packing. For instance, the crystal structure of a related quinazolinone derivative was shown to form a three-dimensional structure through π-π stacking. mdpi.com Similarly, N-H···S interactions have been observed to form distinct ring motifs in the crystal packing of thione derivatives of quinazoline. researchgate.net

The interplay of these different non-covalent interactions dictates the final crystal packing motif, which in turn influences the material's physical properties such as melting point, solubility, and even its electronic properties.

Chemical Reactivity and Derivative Synthesis

Reactions Involving the Diselenide Bond

The diselenide linkage is the most reactive site in the 1,2-di(quinazolin-4-yl)diselane molecule, susceptible to both reduction and oxidation, which leads to the formation of various selenium-containing species.

The Se-Se bond in diaryl diselenides is readily cleaved by reducing agents. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH4), which reduces the diselenide to the corresponding selenolate. researchgate.net This reaction is typically performed in a suitable solvent and is a standard method for generating nucleophilic selenium species in situ for further reactions. researchgate.netnih.gov The resulting quinazoline-4-selenolate can then be used in various nucleophilic substitution or addition reactions.

Table 1: Common Reducing Agents for Diselenide Bond Cleavage

| Reducing Agent | Product | Notes |

|---|---|---|

| Sodium Borohydride (NaBH4) | Selenolate (selenide anion) | Widely used, mild, and efficient. researchgate.netnih.gov |

Conversely, the diselenide bond can undergo oxidative cleavage in the presence of oxidizing agents. arkat-usa.org For instance, reaction with hydrogen peroxide (H2O2) can lead to the formation of the corresponding seleninic acid (quinazoline-4-seleninic acid). researchgate.net This oxidation is a key step in the catalytic cycle of some diselenide-catalyzed oxidation reactions. arkat-usa.orgresearchgate.net The reactivity of the diselenide with H2O2 can be enhanced, and the nature of the final product may depend on the reaction conditions and the substrate. researchgate.net Harsher oxidizing agents like potassium permanganate (B83412) (KMnO4) can also cleave the Se-Se bond, often leading to further oxidation of the selenium atom. youtube.com

Table 2: Oxidizing Agents for Diselenide Bond Cleavage

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H2O2) | Seleninic Acid | A common outcome of diselenide oxidation. arkat-usa.orgresearchgate.net |

| Potassium Permanganate (KMnO4) | Varies (often further oxidized species) | A strong oxidizing agent leading to extensive oxidation. youtube.com |

The interconversion between this compound and its corresponding selenol, quinazoline-4-selenol, is a fundamental process in its chemistry. The reduction of the diselenide, as mentioned earlier, is the primary route to the selenol. researchgate.net The in-situ generated selenolate from NaBH4 reduction can be protonated to yield the selenol.

Conversely, quinazoline-4-selenol can be oxidized back to this compound. This oxidation often occurs upon exposure to air (atmospheric oxygen), highlighting the sensitivity of selenols to oxidation. researchgate.net This facile oxidation is a common characteristic of selenols and is a key step in many of their catalytic applications. The equilibrium between the selenol and the diselenide can be influenced by the reaction conditions, including the presence of oxidizing or reducing agents and the pH of the medium.

Functionalization of the Quinazoline (B50416) Core

The quinazoline ring system in this compound offers opportunities for further functionalization, although the presence of the diselenide group can influence the reactivity of the heterocyclic core.

The quinazoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, under forcing conditions, some electrophilic substitutions can occur. Nitration is a known electrophilic substitution reaction for quinazoline, typically yielding the 6-nitro derivative when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov The expected order of reactivity for electrophilic attack on the quinazoline ring is position 8 > 6 > 5 > 7 > 4 > 2. nih.gov

More commonly, the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 4 and 2, which are activated by the adjacent nitrogen atoms. nih.govmdpi.comnih.gov In the context of this compound, the selenium substituent at the 4-position would need to be a suitable leaving group for a direct SNAr to occur at this position, which is less common. However, if the quinazoline ring is further substituted with good leaving groups like halogens, nucleophilic substitution becomes a viable synthetic strategy. For example, in 2,4-dichloroquinazoline, the chlorine at the 4-position is highly susceptible to nucleophilic attack. mdpi.comnih.govnih.gov

The nitrogen atoms in the quinazoline ring are nucleophilic and can undergo various transformations. Alkylation at the N-1 or N-3 position is a common reaction for quinazolines and their derivatives. nih.gov The specific site of alkylation can depend on the substituent pattern of the quinazoline ring and the nature of the alkylating agent.

Oxidation of the nitrogen atoms is also possible. For instance, treatment of quinazoline with hydrogen peroxide in a dilute acid can lead to the formation of 3,4-dihydro-4-oxoquinazoline. nih.gov The nitrogen atoms can also act as ligands, coordinating to metal centers to form coordination complexes.

Role as a Building Block in Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of both the diselenide bond and the quinazoline scaffold. mdpi.com The ability to cleave the diselenide bond to generate a reactive selenol or selenolate allows for its incorporation into larger structures through the formation of new carbon-selenium or heteroatom-selenium bonds. rsc.org

For example, the selenolate generated from the reduction of this compound can react with electrophiles to create a variety of organoselenium compounds. mdpi.com Furthermore, the quinazoline moieties can be modified before or after the manipulation of the diselenide bond, providing a pathway to a diverse range of functionalized molecules. organic-chemistry.orgderpharmachemica.comorganic-chemistry.org The compound has also been investigated for its potential in creating molecules with biological activity, such as antimicrobial agents. nih.gov The rigid and aromatic nature of the quinazoline system, combined with the unique properties of the selenium atom, makes this compound a precursor for the development of novel materials and therapeutic agents. nih.govmdpi.com

Synthesis of Novel Selenium-Containing Heterocycles and Hybrid Compounds

The cleavage of the diselenide bond in this compound provides a direct route to quinazolinylseleno synthons, which can be trapped by various electrophiles or participate in cyclization reactions to afford novel heterocyclic systems. This reactivity is foundational for creating hybrid molecules that merge the recognized biological potential of the quinazoline core with the unique chemical properties of organoselenium compounds. nih.govresearchgate.net

One notable application of diselenides in the synthesis of complex heterocycles is the FeCl3-mediated cascade reaction. While not explicitly detailing the use of this compound, a highly relevant study outlines the synthesis of selenium-containing (E)-N-propenolquinazolinones through the reaction of propargyl quinazoline-4-yl ethers with diselenides. This transformation highlights the potential of diselenides to act as selenium-donating reagents in the construction of intricate molecular frameworks. The proposed mechanism likely involves the cleavage of the Se-Se bond and subsequent addition across the alkyne, followed by an intramolecular cyclization.

The synthesis of various quinazoline and quinazolinone derivatives is an active area of research, with numerous methods developed for their preparation. researchgate.netmdpi.com The incorporation of a selenium atom or a diselenide bridge into these structures is a strategy aimed at modulating their biological activity. For instance, sulfur and selenium derivatives of quinazoline have been synthesized and evaluated for their cytotoxic effects. nih.gov

The generation of a sodium quinazoline-4-diselenide species has been reported, created by the reaction of a substituted 4-chloroquinazoline (B184009) with sodium diselenide. researchgate.net This reactive intermediate underscores the feasibility of forming selenium-containing quinazoline derivatives that can serve as precursors for more complex structures. Although this is the reverse of cleaving this compound, it demonstrates the chemical compatibility of the quinazoline nucleus with selenide (B1212193) and diselenide functionalities.

Incorporation into Extended Conjugated Systems

Currently, there is a lack of specific published research detailing the incorporation of this compound into extended conjugated systems such as conductive polymers or materials with specific optoelectronic properties.

The development of conjugated polymers is a significant field in materials science, with various synthetic strategies employed to create these materials. However, the existing literature on the synthesis of conjugated polymers does not yet include examples that utilize this compound as a monomer or a building block. The research in this area is extensive but has not specifically intersected with the chemistry of this particular diselenide.

Theoretical studies on the thermal and photochemical reactions of related organosilicon compounds provide insights into the types of reactions that might be possible, but direct experimental evidence for this compound in this context is not available. mdpi.com The potential for this compound to be used in creating novel materials with interesting electronic or photonic properties remains an open area for future investigation.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The advancement of our understanding and application of 1,2-di(quinazolin-4-yl)diselane is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current syntheses often rely on multi-step procedures with potentially harsh reagents. rsc.org Future research should prioritize the development of novel, more sustainable synthetic strategies.

One promising avenue is the exploration of one-pot, multi-component reactions . These reactions, which combine multiple starting materials in a single reaction vessel to form a complex product, offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. researchgate.net The development of a one-pot synthesis for this compound, possibly from readily available precursors like 2-aminobenzonitriles, an appropriate selenium source, and a suitable coupling partner, would represent a significant step forward.

Furthermore, the principles of green chemistry should be at the forefront of synthetic design. nih.gov This includes the use of non-toxic and renewable solvents, the development of catalyst-free reactions, or the application of recyclable nanocatalysts. nih.govfrontiersin.org For instance, investigating the synthesis in deep eutectic solvents (DESs) or under mechanochemical conditions (ball-milling) could lead to more sustainable and efficient protocols. nih.govnih.gov The direct use of elemental selenium as the selenating agent, which is abundant and less toxic than many organoselenium reagents, is another key aspect of green synthesis to be explored. rsc.org

A key publication has described the synthesis of a series of novel diquinazoline diselenide compounds by reacting substituted 4-chloroquinazoline (B184009) with sodium diselenide. researchgate.net This provides a foundational method that can be optimized for sustainability.

Advanced Spectroscopic Characterization Beyond Routine Methods

A thorough understanding of the structure-property relationships of this compound necessitates the application of advanced spectroscopic techniques beyond routine NMR and IR spectroscopy.

77Se Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for probing the electronic environment of the selenium atoms. researchgate.nethuji.ac.il The chemical shift of 77Se is highly sensitive to the nature of the substituents on the aromatic rings and the conformation around the Se-Se bond. acs.orgrsc.orgresearchgate.net Systematic 77Se NMR studies on a series of substituted this compound derivatives would provide invaluable data on the electronic effects transmitted through the quinazoline (B50416) system to the diselenide bridge. Furthermore, variable temperature 77Se NMR experiments could offer insights into the dynamic processes and conformational flexibility of the molecule. acs.org The 77Se chemical shifts for diselenides typically fall within a broad range, and understanding the specific factors influencing the shift for this particular compound is crucial. researchgate.net

X-ray crystallography is indispensable for the unambiguous determination of the three-dimensional structure of this compound in the solid state. A crystal structure would provide precise information on bond lengths, bond angles, and the dihedral angle of the diselenide bond, which are critical parameters influencing its reactivity and biological activity. This data would also be invaluable for validating and refining computational models.

Other advanced techniques such as high-resolution mass spectrometry (HRMS) are essential for confirming the elemental composition and for fragmentation studies to understand the molecule's stability. researchgate.net

Deeper Computational Exploration of Reaction Mechanisms and Properties

Computational chemistry, particularly Density Functional Theory (DFT) , offers a powerful lens to investigate the electronic structure, reactivity, and spectroscopic properties of this compound in silico. nih.govnih.gov

Future computational studies should focus on:

Elucidating the mechanism of diselenide bond cleavage: DFT calculations can model the homolytic and heterolytic cleavage of the Se-Se bond, providing insights into the bond dissociation energy and the factors that influence it, such as the electronic nature of the quinazoline substituents. nih.govtandfonline.com Understanding this process is fundamental to its application in redox-mediated processes.

Predicting spectroscopic properties: DFT calculations can be used to predict 77Se NMR chemical shifts, which can be correlated with experimental data to validate the computational models and aid in the interpretation of complex spectra. researchgate.net

Mapping the electrostatic potential surface: This can identify the electron-rich and electron-poor regions of the molecule, predicting its reactivity towards electrophiles and nucleophiles. nih.gov

Investigating reaction pathways: DFT can be used to model the reaction of this compound with various reagents, helping to rationalize experimental observations and predict the feasibility of new reactions. nih.gov

Comprehensive computational studies on quinazoline derivatives have already been performed to explore their electronic and structural properties, providing a solid foundation for more specific investigations into the diselenide analogue. tandfonline.comcncb.ac.cntandfonline.com

Diversification of Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound remains largely uncharted territory. The presence of the diselenide bond and the quinazoline rings offers multiple sites for chemical modification, opening up avenues for the synthesis of a diverse library of new compounds. mdpi.com

Future research should explore:

Reactions at the diselenide bridge: The Se-Se bond can be cleaved by various reagents, including reducing agents, oxidizing agents, and nucleophiles. rsc.org The resulting selenenyl or selenolate intermediates can be trapped with a variety of electrophiles to generate a range of new organoselenium compounds. The reaction with electrophiles such as alkyl halides could lead to the formation of selenoethers. nih.gov

Functionalization of the quinazoline rings: The quinazoline scaffold can be functionalized through various aromatic substitution reactions. This would allow for the introduction of different functional groups, which could modulate the electronic properties, solubility, and biological activity of the molecule.

Use as a synthon in organic synthesis: Diorganodiselenides are versatile synthons in organic synthesis. rsc.org this compound could potentially be used as a reagent for the introduction of the quinazolin-4-ylseleno moiety into other molecules. The reaction of diselenides with radical precursors has been shown to be a valuable synthetic tool. researchgate.net

The reactivity of quinazoline derivatives towards electrophiles and nucleophiles has been studied, providing a basis for exploring the reactivity of the diselenide compound. nih.govbenthamdirect.com

Unexplored Applications in Non-Biological Fields, e.g., Nanomaterials, Polymer Science, and Redox Systems

While the initial focus has been on the biological activity of this compound, its unique properties suggest potential applications in various non-biological fields.

Nanomaterials: Organoselenium compounds are emerging as promising agents for the stabilization of nanomaterials. tandfonline.com The quinazoline moieties in this compound could act as capping agents for the synthesis of metal nanoparticles, potentially influencing their catalytic activity and stability. bohrium.com The integration of quinazolines with nanotechnology has been highlighted as a promising area of research. nih.gov

Polymer Science: The diselenide bond can be reversibly cleaved and reformed under redox stimuli, making it an attractive functional group for the design of redox-responsive polymers. Incorporating this compound into a polymer backbone could lead to the development of smart materials with applications in drug delivery, sensors, or self-healing materials.

Redox Systems: Diaryl diselenides are known to act as catalysts in various redox reactions, often mimicking the function of the selenoenzyme glutathione (B108866) peroxidase. researchgate.netcncb.ac.cnmdpi.com The catalytic activity of this compound in oxidation and reduction reactions should be systematically investigated. Its ability to catalyze the oxidation of thiols, for example, could be of interest in various chemical processes. frontiersin.org

Challenges and Opportunities in Organoselenium Chemistry of Quinazoline Derivatives

The exploration of quinazoline-containing organoselenium compounds like this compound is not without its challenges. The synthesis of complex organoselenium compounds can be difficult, often requiring specialized techniques and handling of potentially toxic and malodorous reagents. nih.gov Achieving regioselectivity in the functionalization of the quinazoline rings can also be a significant hurdle.

However, these challenges are outweighed by the immense opportunities. The fusion of the quinazoline scaffold with the unique properties of selenium offers the potential to create novel molecules with unprecedented properties. mdpi.com The development of new synthetic methods will not only facilitate access to this compound but also pave the way for the synthesis of a wider range of quinazoline-based organoselenium compounds. mdpi.com The exploration of their applications in materials science and catalysis is a largely untapped area with the potential for significant discoveries. tandfonline.com The continued investigation of these compounds will undoubtedly enrich the field of organoselenium chemistry and may lead to the development of new technologies with broad societal impact.

Q & A

Q. How to reconcile conflicting results between in vitro and preliminary in vivo efficacy studies?

- Methodological Answer : Evaluate pharmacokinetic parameters (Cₘₐₓ, AUC) to assess bioavailability limitations. Modify formulations (e.g., liposomal encapsulation) to enhance solubility. Use ex vivo tumor models (e.g., patient-derived organoids) to bridge in vitro and in vivo findings .

Methodological Challenges

Q. What are the limitations of current molecular docking studies for selenoorganic compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.